molecular formula C12H14N2OS B11809742 2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-carbaldehyde

2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B11809742
M. Wt: 234.32 g/mol
InChI Key: VIQPCTSWZKKRMP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that contains both pyrrole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,5-dimethylpyrrole with 4-methylthiazol-2-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine
  • 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
  • 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride

Uniqueness

2,5-Dimethyl-1-((4-methylthiazol-2-yl)methyl)-1H-pyrrole-3-carbaldehyde is unique due to its combination of pyrrole and thiazole rings, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

2,5-dimethyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrrole-3-carbaldehyde

InChI

InChI=1S/C12H14N2OS/c1-8-7-16-12(13-8)5-14-9(2)4-11(6-15)10(14)3/h4,6-7H,5H2,1-3H3

InChI Key

VIQPCTSWZKKRMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=NC(=CS2)C)C)C=O

Origin of Product

United States

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